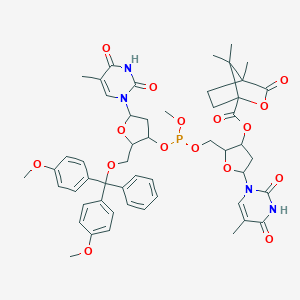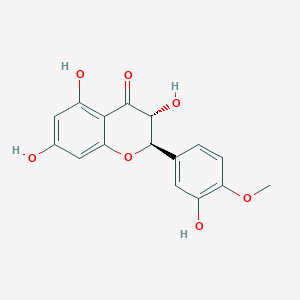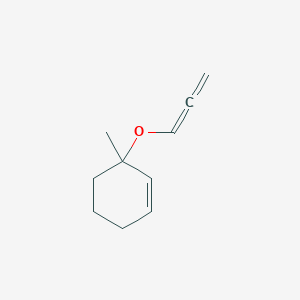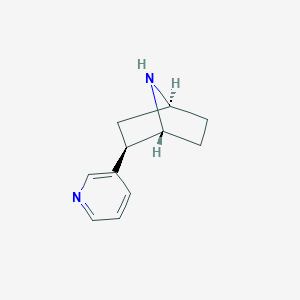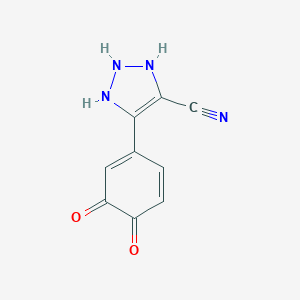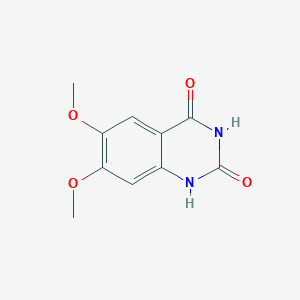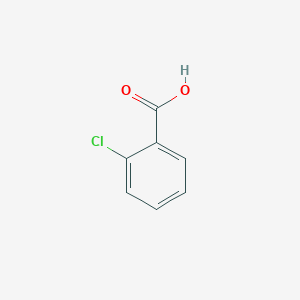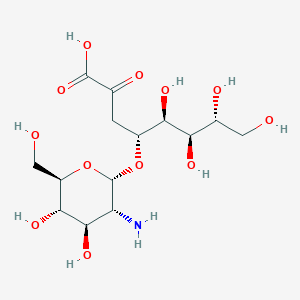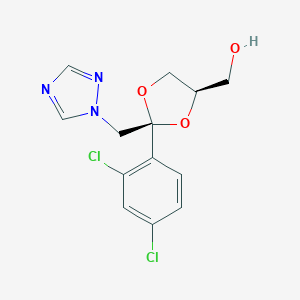
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
Vue d'ensemble
Description
The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol is a chemical that features a 1,2,4-triazole ring, a dioxolane group, and a dichlorophenyl moiety. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the compound , they do provide insight into the structural components that make up the compound. For instance, the synthesis of related compounds with chlorophenyl and triazole rings has been reported, which often involves the formation of these rings through a series of chemical reactions that may include condensation, cyclization, and halogenation steps .
Molecular Structure Analysis
The molecular structure of the compound includes a 1,2,4-triazole ring, which is known to form dihedral angles with adjacent phenyl rings, as seen in related compounds . This can affect the overall shape and reactivity of the molecule. The dioxolane group is a cyclic acetal and can influence the compound's conformation and chemical stability.
Chemical Reactions Analysis
The chlorophenyl groups in the compound are likely to be reactive due to the presence of chlorine atoms, which can participate in various substitution reactions. The triazole ring is a versatile moiety that can engage in multiple chemical reactions, including nucleophilic and electrophilic substitutions, depending on the substituents present on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of chlorine atoms could increase the compound's density and boiling point, while the dioxolane group could affect its solubility in organic solvents. The compound's conformation, as influenced by the dihedral angles between the rings, would also play a role in its crystalline structure and melting point .
Applications De Recherche Scientifique
Antifungal Properties and Synthesis
- Antifungal Applications : This compound, particularly in the form of Terconazole, exhibits significant antifungal properties. It has been found effective against vaginal candidosis in rats and dermatophytosis in guinea pigs (Heeres, Hendrickx, & van Cutsem, 1983).
- Synthesis Methods : Synthesis methods for analogs of this compound, like Ketoconazole, have been explored, involving steps like lithiation and alkylation (Huang, Kim, Bauer, & Doss, 1997).
Pharmacological and Chemical Research
- Itraconazole Research : Itraconazole, synthesized in 1980 and containing a similar chemical structure, is noted for its effectiveness as an oral antifungal for conditions like onychomycosis (Jain & Sehgal, 2001).
- Extraction and Chemical Applications : Research has been conducted on the extraction of precious metals like gold(III), palladium(II), and platinum(IV) using derivatives of this compound, showcasing its potential in chemical extraction processes (Khisamutdinov, Murinov, & Shitikova, 2007).
Biological Activities and Applications
- Fungicidal Activity : Certain derivatives of this compound have been synthesized and evaluated for fungicidal activity, particularly for the control of diseases like powdery mildew and bean rust (Gestel, Heeres, Janssen, & Reet, 1980).
- Biological Activity Studies : Research into the biological activities of triazole compounds containing 1,3-dioxolane shows potential fungicide and plant growth regulator properties (Jian, Xiao, Xu, & Yu, 2005).
Photolysis and Structural Studies
- Photolysis Research : Studies on the photolysis of propioconazole, a derivative, reveal insights into its degradation and the products formed, important for environmental and chemical stability considerations (Dureja, Walia, & Mukerjee, 1987).
- Structural Characterization : The structural characterization of compounds related to cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, such as 1H-1,2,4-triazol derivatives, has been conducted, providing a deeper understanding of their chemical properties (Shuang-hu, 2014).
Propriétés
IUPAC Name |
[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3/c14-9-1-2-11(12(15)3-9)13(6-18-8-16-7-17-18)20-5-10(4-19)21-13/h1-3,7-8,10,19H,4-6H2/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUOWQPBYUKRIM-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol | |
CAS RN |
67914-85-6 | |
| Record name | cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



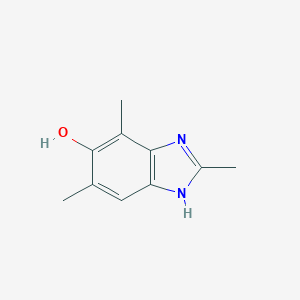

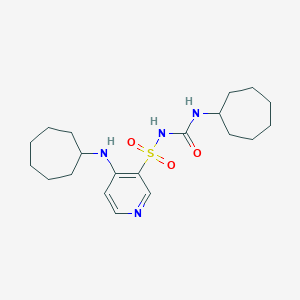

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)
